4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid 4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid
Brand Name: Vulcanchem
CAS No.: 1334500-08-1
VCID: VC0110894
InChI: InChI=1S/C15H13FO3/c1-19-14-7-6-12(9-13(14)16)11-4-2-10(3-5-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18)
SMILES: COC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)F
Molecular Formula: C15H13FO3
Molecular Weight: 260.264

4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid

CAS No.: 1334500-08-1

Cat. No.: VC0110894

Molecular Formula: C15H13FO3

Molecular Weight: 260.264

* For research use only. Not for human or veterinary use.

4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid - 1334500-08-1

Specification

CAS No. 1334500-08-1
Molecular Formula C15H13FO3
Molecular Weight 260.264
IUPAC Name 2-[4-(3-fluoro-4-methoxyphenyl)phenyl]acetic acid
Standard InChI InChI=1S/C15H13FO3/c1-19-14-7-6-12(9-13(14)16)11-4-2-10(3-5-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18)
Standard InChI Key WRPFETSVTXXKIL-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)F

Introduction

Chemical Identity and Structural Properties

4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid is an organic compound characterized by its biphenyl structure, which consists of two phenyl rings connected by a single bond. One phenyl ring contains a fluorine atom at position 3 and a methoxy group at position 4, while the other phenyl ring is substituted with an acetic acid group . This specific arrangement of functional groups contributes to the compound's distinct chemical properties and potential biological interactions.

The compound has a molecular formula of C15H13FO3 and a molecular weight of 260.26 g/mol . It is identified in chemical databases by the CAS Registry Number 1334500-08-1 . The presence of both the fluorine atom and the methoxy group creates a unique electronic distribution within the molecule, influencing its reactivity and binding capabilities in biological systems.

Structural Identifiers and Nomenclature

The compound is known by several synonyms in the scientific literature, reflecting different naming conventions:

Identifier TypeValue
IUPAC Name2-[4-(3-fluoro-4-methoxyphenyl)phenyl]acetic acid
InChIInChI=1S/C15H13FO3/c1-19-14-7-6-12(9-13(14)16)11-4-2-10(3-5-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18)
InChIKeyWRPFETSVTXXKIL-UHFFFAOYSA-N
SMILESCOC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)F or O=C(O)CC1=CC=C(C=C1)C=2C=CC(OC)=C(F)C2
Common Synonyms2-(3′-Fluoro-4′-Methoxy-[1,1′-biphenyl]-4-yl)acetic acid
3′-Fluoro-4′-methoxy[1,1′-biphenyl]-4-acetic acid

Physical and Chemical Properties

The physical and chemical properties of 4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid provide crucial information for its handling, storage, and application in various research contexts. While some properties are reported in the literature, others may be estimated based on structurally similar compounds.

Key Physical Properties

The compound exists as a solid at room temperature, consistent with other phenylacetic acid derivatives. Its biphenyl backbone contributes to its relatively high molecular weight compared to simpler phenylacetic acid compounds.

PropertyValueSource
Molecular Weight260.26 g/mol
Physical StateSolid at room temperature
AppearanceNot specifically reported-
SolubilityLimited water solubility (predicted based on structure)-

Chemical Reactivity

The carboxylic acid functional group makes this compound capable of participating in various chemical reactions typical of organic acids:

  • Esterification reactions with alcohols

  • Amidation to form amide bonds

  • Reduction to corresponding alcohols

  • Salt formation with bases

The fluorine substituent provides stability to the aromatic ring and can influence the compound's metabolic stability in biological systems . The methoxy group contributes to the electron density distribution in the molecule, potentially affecting its reactivity and binding properties.

Synthesis and Preparation Methods

The synthesis of 4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid typically involves sophisticated organic chemistry techniques to construct the biphenyl backbone with the appropriate substitution pattern.

Common Synthetic Routes

The primary synthetic approach involves cross-coupling reactions between appropriately substituted precursors. These reactions establish the key carbon-carbon bond between the two phenyl rings:

  • Suzuki coupling: Reaction between 3-fluoro-4-methoxyphenylboronic acid (or corresponding ester) and a 4-halogenated phenylacetic acid derivative (protected as ester)

  • Heck reaction: Palladium-catalyzed coupling of 3-fluoro-4-methoxybenzene with a suitable phenylacetic acid derivative containing a vinyl or aryl halide group

After forming the biphenyl backbone, additional steps may include:

  • Functional group transformations

  • Deprotection of the carboxylic acid group (if protected during coupling)

  • Purification procedures to obtain the final product

Reaction Conditions and Challenges

The synthesis typically requires:

  • Inert atmosphere (nitrogen or argon)

  • Palladium catalysts with appropriate ligands

  • Carefully controlled temperature and reaction time

  • Optimized workup and purification procedures

The regioselectivity of the cross-coupling reaction is crucial to ensure the correct substitution pattern in the final product. Modern synthetic methods focus on improving yield, reducing catalyst loading, and minimizing the formation of byproducts.

Pharmaceutical Applications and Biological Activity

While specific biological activity data for 4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid is limited in the available literature, the compound's structural features suggest potential pharmaceutical applications.

Structure-Activity Relationships

The specific substituents on the biphenyl backbone contribute to the compound's biological potential:

  • The fluorine atom: Enhances metabolic stability, can alter binding affinity, and influences the lipophilicity of the molecule

  • The methoxy group: Affects the electron density distribution, can participate in hydrogen bonding, and may contribute to receptor recognition

  • The acetic acid moiety: Provides a point for additional derivatization, salt formation, or conjugation in drug development

Research and Development Applications

Beyond its potential pharmaceutical applications, 4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid has value in several research contexts.

Chemical Research Applications

The compound serves as:

  • A model compound for studying cross-coupling reactions

  • A platform for developing new synthetic methodologies

  • A useful intermediate in the synthesis of more complex structures

  • A reference compound for developing analytical methods

Materials Science Applications

In materials science, biphenyl derivatives like this compound can contribute to:

  • Development of organic electronic materials

  • Creation of liquid crystalline compounds

  • Design of specialized polymers with unique properties

  • Formulation of advanced coatings and materials

The fluorine substitution, in particular, can impart specific properties to materials, including enhanced thermal stability and unique electronic characteristics.

Analytical Methods and Characterization

Accurate identification and characterization of 4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid require sophisticated analytical techniques.

Spectroscopic Characterization

Standard analytical methods for this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information about proton environments

    • 13C NMR: Reveals carbon atom arrangements

    • 19F NMR: Specifically useful for analyzing the fluorine position

  • Mass Spectrometry:

    • Allows determination of molecular weight

    • Fragmentation patterns provide structural confirmation

  • Infrared Spectroscopy:

    • Characteristic bands for the carboxylic acid group (~1700 cm-1)

    • C-F stretching vibrations (1000-1400 cm-1)

    • C-O-C asymmetric stretching of the methoxy group (~1260 cm-1)

Chromatographic Methods

Purification and analysis commonly employ:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC) of derivatized samples

These methods ensure the identity, purity, and quality of the compound for research applications.

Related Compounds and Structural Analogs

Understanding the relationship between 4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid and structurally similar compounds provides valuable context for its properties and applications.

Key Structural Analogs

Several related compounds differ by substitution patterns:

  • Phenylacetic acid derivatives without the biphenyl structure

  • Biphenyl compounds with different substitution patterns

  • Compounds with alternative halogen substitutions (chloro, bromo)

  • Analogs with different alkoxy groups instead of methoxy

Each structural variation can significantly alter physical properties, reactivity, and biological activity, providing opportunities for structure-activity relationship studies.

Comparative Properties

When compared to other phenylacetic acid derivatives, the biphenyl structure of 4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid:

  • Increases molecular weight and lipophilicity

  • Provides a more extended conjugated system

  • Creates additional opportunities for π-stacking interactions

  • Offers more sites for potential derivatization

These differences highlight the unique position of this compound within the broader family of phenylacetic acid derivatives.

SupplierProduct SpecificationsPurityAvailability
MolCoreCat. No. MC2M7362NLT 97%Available
Cymit QuimicaREF: IN-DA0080HECASNot specifiedAvailable
Various suppliers on GuidechemMultiple catalog numbersNot uniformly reportedAvailable

Research Grade Standards

For research applications, the compound should typically meet the following standards:

  • Purity: ≥95% (commonly ≥97% for advanced research)

  • Proper identification via spectroscopic methods

  • Absence of significant impurities that might interfere with intended applications

  • Appropriate documentation including certificate of analysis

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